molecular formula C18H26N2O5S B5369523 Ethyl 1-[(3,4,5-trimethoxyphenyl)carbamothioyl]piperidine-3-carboxylate

Ethyl 1-[(3,4,5-trimethoxyphenyl)carbamothioyl]piperidine-3-carboxylate

Cat. No.: B5369523
M. Wt: 382.5 g/mol
InChI Key: OTKAFMXBTFTYSN-UHFFFAOYSA-N
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Description

Ethyl 1-[(3,4,5-trimethoxyphenyl)carbamothioyl]piperidine-3-carboxylate is a synthetic compound that features a piperidine ring substituted with a carbamothioyl group and a trimethoxyphenyl moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

ethyl 1-[(3,4,5-trimethoxyphenyl)carbamothioyl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5S/c1-5-25-17(21)12-7-6-8-20(11-12)18(26)19-13-9-14(22-2)16(24-4)15(10-13)23-3/h9-10,12H,5-8,11H2,1-4H3,(H,19,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKAFMXBTFTYSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=S)NC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[(3,4,5-trimethoxyphenyl)carbamothioyl]piperidine-3-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Carbamothioyl Group: This step involves the reaction of the piperidine derivative with a thiocarbamoyl chloride in the presence of a base.

    Attachment of the Trimethoxyphenyl Moiety: The final step involves the coupling of the intermediate with 3,4,5-trimethoxyphenyl isocyanate under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(3,4,5-trimethoxyphenyl)carbamothioyl]piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 1-[(3,4,5-trimethoxyphenyl)carbamothioyl]piperidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-[(3,4,5-trimethoxyphenyl)carbamothioyl]piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl moiety is known to interact with proteins such as tubulin and heat shock proteins, leading to the inhibition of their functions . This can result in the disruption of cellular processes, ultimately leading to cell death or other therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-[(3,4,5-trimethoxyphenyl)carbamothioyl]piperidine-3-carboxylate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other compounds with similar moieties.

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